N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(naphthalen-2-yloxy)acetamide

Catalog No.
S3586835
CAS No.
899729-90-9
M.F
C21H25NO4
M. Wt
355.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(napht...

CAS Number

899729-90-9

Product Name

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(naphthalen-2-yloxy)acetamide

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-naphthalen-2-yloxyacetamide

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C21H25NO4/c23-20(15-24-18-9-8-16-6-2-3-7-17(16)12-18)22-13-19-14-25-21(26-19)10-4-1-5-11-21/h2-3,6-9,12,19H,1,4-5,10-11,13-15H2,(H,22,23)

InChI Key

NWMGZDBWIYSYPV-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)COC3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)COC3=CC4=CC=CC=C4C=C3
  • Scientific databases like PubChem [], SciFinder [], and Google Scholar [] do not return any results for this specific compound.
  • Chemical suppliers databases [, ] also do not list this compound, suggesting it is not commercially available.

This lack of information suggests that N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(naphthalen-2-yloxy)acetamide has not been widely studied or explored for its potential applications.

Future Research Directions

The presence of specific functional groups in the molecule offers some potential areas for future research:

  • The 1,4-dioxaspiro[4.5]decan moiety might contribute interesting conformational properties, potentially useful in drug design.
  • The amide linkage could participate in hydrogen bonding interactions with biological targets.
  • The naphthalen-2-yloxy group might introduce hydrophobic interactions and enhance membrane permeability.

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic compound characterized by its unique structural features. Its molecular formula is C21H25NO4C_{21}H_{25}NO_{4}, with a molecular weight of approximately 355.4 g/mol. The compound contains a dioxaspiro structure, which contributes to its potential biological activity and research applications. The compound is typically available in a purity of 95% and is utilized in various scientific studies, particularly in pharmacology and medicinal chemistry.

The chemical reactivity of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(naphthalen-2-yloxy)acetamide can be attributed to the functional groups present within its structure. The amide group allows for hydrolysis under acidic or basic conditions, leading to the formation of the corresponding acid and amine. Additionally, the presence of the naphthalene moiety may facilitate electrophilic substitution reactions, enhancing its utility in synthetic organic chemistry.

Preliminary studies suggest that N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(naphthalen-2-yloxy)acetamide exhibits promising biological activities, particularly in the modulation of calcium channels. Compounds with similar structures have been investigated for their analgesic and anti-inflammatory properties, indicating that this compound may also possess therapeutic potential in treating pain-related conditions .

The synthesis of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(naphthalen-2-yloxy)acetamide typically involves a multi-step process:

  • Formation of the Dioxaspiro Framework: The initial step may involve the reaction of suitable precursors to form the dioxaspiro structure.
  • Amidation Reaction: The dioxaspiro intermediate is then reacted with naphthalene derivatives to introduce the naphthyloxy group.
  • Final Acetylation: The final product is obtained through acetylation, yielding the acetamide functionality.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(naphthalen-2-yloxy)acetamide has several applications in research:

  • Pharmacological Studies: Due to its potential biological activity, it is used in studies aimed at understanding pain mechanisms and developing new analgesics.
  • Chemical Biology: It serves as a tool compound for investigating calcium channel modulation.
  • Synthetic Chemistry: The compound can be employed as an intermediate in synthesizing more complex molecules.

Interaction studies involving N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(naphthalen-2-yloxy)acetamide focus on its binding affinity to various biological targets. These studies are crucial for elucidating its mechanism of action and therapeutic potential. Preliminary data indicate that it may interact with specific receptors involved in pain signaling pathways, although further research is needed to confirm these interactions and their implications for drug development.

Several compounds share structural similarities with N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(naphthalen-2-yloxy)acetamide, highlighting its uniqueness:

Compound NameStructural FeaturesBiological Activity
1-(naphthalen-2-yloxy)-N-methylacetamideLacks dioxaspiro structureModerate analgesic activity
1,4-Dioxaspiro[4.5]decan-6-carboxylic acidNo naphthyloxy groupPotential anti-inflammatory effects
2-(1,4-Dioxaspiro[4.5]decan-6-yl)-N-(phenyl)acetamideDifferent aromatic groupInvestigated for neuroprotective properties

The unique combination of the dioxaspiro framework and naphthyloxy functionality in N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(naphthalen-2-yloxy)acetamide sets it apart from these compounds, potentially enhancing its biological activity and specificity towards certain targets.

XLogP3

3.8

Dates

Last modified: 08-20-2023

Explore Compound Types